molecular formula C14H11NO3 B1311941 4'-Nitro-2-phenylacetophenone CAS No. 3769-84-4

4'-Nitro-2-phenylacetophenone

Cat. No.: B1311941
CAS No.: 3769-84-4
M. Wt: 241.24 g/mol
InChI Key: KWRIWTMLSQASGM-UHFFFAOYSA-N
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Description

4’-Nitro-2-phenylacetophenone is an organic compound with the molecular formula C14H11NO3. It is characterized by a nitro group (-NO2) attached to the para position of the phenyl ring and a phenylacetophenone structure. This compound is known for its yellow solid form and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Nitro-2-phenylacetophenone can be synthesized through several methods. One common approach involves the nitration of 2-phenylacetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the para-nitro product.

Industrial Production Methods: In industrial settings, the production of 4’-Nitro-2-phenylacetophenone may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Nitro-2-phenylacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The phenylacetophenone moiety can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 4’-Amino-2-phenylacetophenone.

    Substitution: Various substituted phenylacetophenones.

    Oxidation: Carboxylic acids, quinones.

Scientific Research Applications

4’-Nitro-2-phenylacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Nitro-2-phenylacetophenone primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets and pathways depend on the specific context of its use, such as in drug synthesis or biochemical assays.

Comparison with Similar Compounds

    2-Nitroacetophenone: Similar structure but with the nitro group at the ortho position.

    4-Nitroacetophenone: Similar structure but without the phenyl group on the acetophenone moiety.

    4’-Amino-2-phenylacetophenone: The reduced form of 4’-Nitro-2-phenylacetophenone.

Uniqueness: 4’-Nitro-2-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. The presence of both the nitro group and the phenylacetophenone structure allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-nitrophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRIWTMLSQASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446900
Record name 4'-NITRO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3769-84-4
Record name 4'-NITRO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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